molecular formula C13H20Cl2N2O2S B2809178 3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride CAS No. 2225144-38-5

3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride

Cat. No.: B2809178
CAS No.: 2225144-38-5
M. Wt: 339.28
InChI Key: LVBASFICYVGMQE-UHFFFAOYSA-N
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Description

“3-Amino-5-benzylhexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide dihydrochloride” is a chemical compound with the CAS Number: 2225144-38-5 . It has a molecular weight of 339.29 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O2S.2ClH/c14-12-9-18(16,17)13-8-15(7-11(12)13)6-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 339.29 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Scaffold Applications

  • Scaffold for Drug Discovery : This compound is proposed as a low molecular weight polar scaffold for constructing compound libraries used in drug discovery. Practical syntheses of derivatives of this bicyclic scaffold were developed, focusing on [3 + 2] cycloaddition reactions. The conformational properties and potential to generate libraries of 3D-shaped molecules were explored (Yarmolchuk et al., 2011).

Synthesis of Derivatives

  • Functionalized Pyrrole Synthesis : A new type of functionalized pyrrole, likely of interest for pharmaceutical applications, was synthesized using this compound. The process involved reactions with tosylmethyl isocyanide (TsMIC) and other components, demonstrating its utility in creating novel pyrrole units (Banala et al., 2010).
  • Heteroaromatic Derivatives : The compound has been used in the synthesis of heteroaromatic derivatives such as benzo[1,4]dioxine, showcasing its versatility in creating diverse molecular structures (Storsberg et al., 2003).

Pharmaceutical Research

  • Pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepines : The compound serves as an intermediate in the preparation of pyrrolo[1,2-a]thieno[3,2-f][1,4]diazepines, which are of interest in pharmaceutical research (Vega & Gil, 1991).

Novel Synthetic Methods

  • Building Blocks for Synthesis : New building blocks for synthesis, such as 3,5-dihydro-1H-thieno[3,4-c]pyrrole 2,2-dioxides, have been prepared using variants of this compound. These are used in reactions like Diels-Alder reactions to create new types of compounds (Ando et al., 1995).

Structural Analysis and Applications

  • X-Ray Diffraction Studies : The compound and its derivatives have been explored using X-ray diffraction studies to understand their structural properties, critical for various scientific applications (Acharya et al., 2017).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-benzyl-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S.2ClH/c14-12-9-18(16,17)13-8-15(7-11(12)13)6-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBASFICYVGMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)S(=O)(=O)CC2N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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